molecular formula C7H3BrF3N3 B2677600 1-Azido-3-bromo-5-(trifluoromethyl)benzene CAS No. 1479745-12-4

1-Azido-3-bromo-5-(trifluoromethyl)benzene

Cat. No.: B2677600
CAS No.: 1479745-12-4
M. Wt: 266.021
InChI Key: URGKWQLLWWPNOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 1-Azido-3-bromo-5-(trifluoromethyl)benzene typically involves the following steps:

Chemical Reactions Analysis

1-Azido-3-bromo-5-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Azido-3-bromo-5-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules through substitution and cycloaddition reactions.

    Biology: The azido group can be used in bioorthogonal chemistry for labeling and tracking biomolecules in biological systems.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Azido-3-bromo-5-(trifluoromethyl)benzene is primarily based on the reactivity of its functional groups:

    Azido Group: The azido group can undergo cycloaddition reactions, forming stable triazole rings, which are useful in various chemical and biological applications.

    Bromo Group: The bromo group can participate

Properties

IUPAC Name

1-azido-3-bromo-5-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3N3/c8-5-1-4(7(9,10)11)2-6(3-5)13-14-12/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URGKWQLLWWPNOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1N=[N+]=[N-])Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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